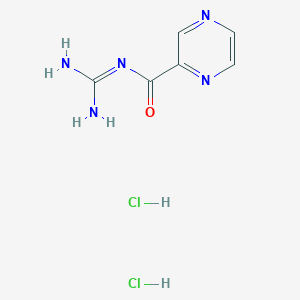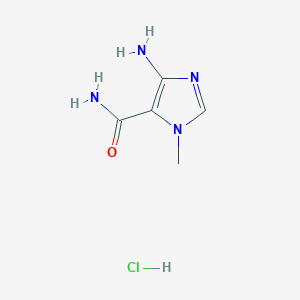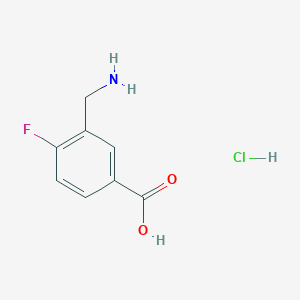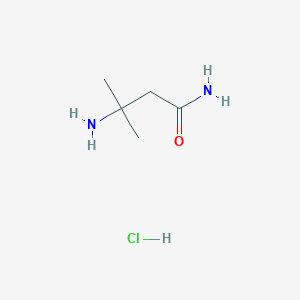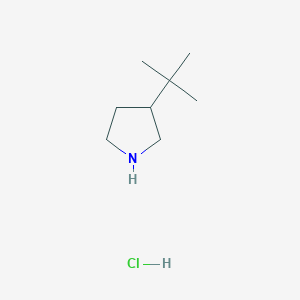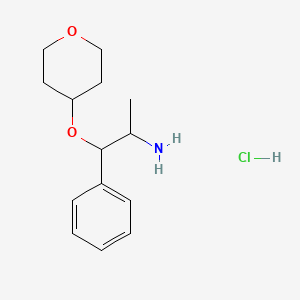
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride
概要
説明
準備方法
The synthesis of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride typically involves the reaction of 2-amino-1-phenylpropanol with oxane in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反応の分析
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, breaking down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical analysis.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients
作用機序
The mechanism of action of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride can be compared with other similar compounds, such as:
- 2-(2-Amino-1-phenylpropoxy)ethanol hydrochloride
- 3-(2-Amino-1-phenylpropoxy)propane hydrochloride
- 4-(2-Amino-1-phenylpropoxy)butane hydrochloride
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and functionality .
特性
IUPAC Name |
1-(oxan-4-yloxy)-1-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13;/h2-6,11,13-14H,7-10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOSOHQWVLCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-70-2 | |
| Record name | Benzeneethanamine, α-methyl-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)
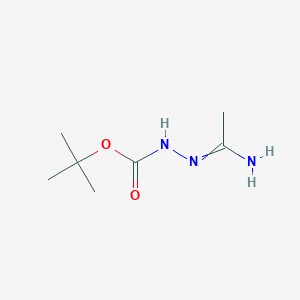
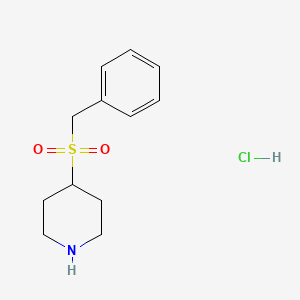
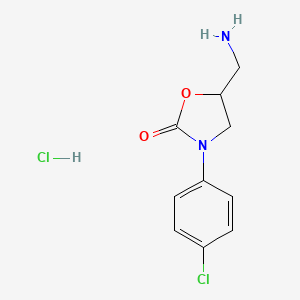
![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)
